4-Chloro-D-phenylalanine methyl ester hydrochloride is a synthetic compound that belongs to the class of amino acids and is used primarily in biochemical research. It is a derivative of D-phenylalanine, an essential amino acid that plays a critical role in protein synthesis and neurotransmitter production. The compound is characterized by the presence of a chlorine atom at the para position of the phenyl ring, which alters its chemical properties and biological activity.
The synthesis of 4-Chloro-D-phenylalanine methyl ester hydrochloride typically involves several steps, starting from D-phenylalanine or its derivatives. One common method includes the chlorination of D-phenylalanine followed by esterification with methanol in the presence of hydrochloric acid to yield the methyl ester.
The molecular structure of 4-Chloro-D-phenylalanine methyl ester hydrochloride features:
4-Chloro-D-phenylalanine methyl ester hydrochloride can undergo several chemical reactions due to its functional groups:
These reactions are significant for studying metabolic pathways involving amino acids and neurotransmitter synthesis .
The mechanism of action of 4-Chloro-D-phenylalanine methyl ester hydrochloride primarily involves its role as an inhibitor of certain enzymes involved in neurotransmitter synthesis. It affects serotonin synthesis by inhibiting tryptophan hydroxylase, which converts tryptophan into serotonin.
Studies indicate that this compound can modulate serotonin levels in various biological systems, making it useful for research related to mood disorders and neuropharmacology.
The compound's stability and solubility characteristics make it suitable for various laboratory applications, particularly in organic synthesis and biochemical assays .
4-Chloro-D-phenylalanine methyl ester hydrochloride has several applications in scientific research:
This compound's unique properties make it valuable for researchers exploring amino acid functionality and neurotransmitter dynamics within biological systems .
4-Chloro-D-phenylalanine methyl ester hydrochloride (D-isomer CAS 33965-47-8) and its racemic counterpart (DL-isomer CAS 14173-40-1) function as potent, reversible inhibitors of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. TPH catalyzes the hydroxylation of tryptophan to 5-hydroxytryptophan, which is subsequently decarboxylated to form serotonin. The chloro-substitution at the para-position of the phenylalanine ring creates a structural analog of L-phenylalanine that competitively binds to TPH’s active site, sterically hindering its interaction with the natural substrate. This inhibition depletes central and peripheral serotonin stores, as demonstrated by studies where administration reduced hippocampal 5-HT by 85% and cortical 5-HT by 65% in rodent models [3] [9].
The methyl ester modification enhances cellular uptake by increasing lipophilicity, allowing more efficient intracellular delivery where hydrolysis to the free acid form occurs. This active metabolite then irreversibly inactivates TPH through covalent binding, though the exact mechanism involves disruption of the enzyme’s tetrahydrobiopterin cofactor binding site [8] [9]. Research shows that serotonin depletion follows a time- and dose-dependent pattern, with maximal reductions observed after 48–72 hours of treatment [6].
Table 1: Serotonin Depletion Efficacy in Rodent Models
Brain Region | Reduction (%) | Administration Route | Time to Max Effect |
---|---|---|---|
Hippocampus | 85% | Oral | 48–72 hours |
Prefrontal Cortex | 65% | Intraperitoneal | 48–72 hours |
Striatum | 50–70%* | Intraperitoneal | 48–72 hours |
*Estimated from comparative studies [3] [6] [9]
The methyl ester derivatization of 4-chloro-D-phenylalanine significantly enhances its blood-brain barrier (BBB) permeability compared to the non-esterified form (p-chlorophenylalanine). The ester group increases lipophilicity (log P ≈ 1.8), enabling passive diffusion across endothelial cell membranes. In vivo studies confirm superior central nervous system (CNS) delivery, with brain-to-plasma ratios of the methyl ester form being 3.5-fold higher than the acid form [3] [8]. This property allows for targeted modulation of central serotonergic pathways, though peripheral effects in the gut and platelets are still observed due to residual TPH inhibition in extracerebral tissues [9].
Enzymatic hydrolysis by esterases in the brain and liver converts the methyl ester to its active acid form, which exhibits prolonged intracellular retention due to ion trapping at physiological pH. Comparative studies indicate CNS bioavailability follows the order: methyl ester (D-isomer) > methyl ester (DL-isomer) > free acid form [9].
Table 2: Blood-Brain Barrier Permeability Metrics
Property | 4-Chloro-D-Phe Methyl Ester | 4-Chloro-DL-Phe Methyl Ester | p-Chlorophenylalanine (Acid) |
---|---|---|---|
log P (Octanol-Water) | 1.82 | 1.79 | 0.45 |
BBB Permeability (PS, mL/min/g) | 0.028 | 0.025 | 0.008 |
Brain-to-Plasma Ratio | 0.51 | 0.49 | 0.15 |
Data compiled from vendor specifications and pharmacological studies [3] [8] [9]
Stereochemistry critically influences the inhibitory potency of 4-chloro-phenylalanine analogs. The D-isomer (CAS 33965-47-8) exhibits distinct biochemical interactions compared to the racemic DL-form (CAS 14173-40-1). Optical rotation studies confirm the chirality of the D-enantiomer ([α]²⁰D = -41 ± 2° in DMF), which exhibits a 30–40% higher affinity for TPH than the L-isomer due to optimized binding pocket complementarity [1] [10].
In vivo efficacy studies demonstrate that the D-isomer achieves equivalent serotonin depletion at 60–70% of the dose required for the DL-form, attributed to reduced metabolic clearance and enhanced target engagement. For example, at 250 mg/kg, the D-isomer reduced cortical 5-HT by 70%, whereas the DL-form required 400 mg/kg to achieve comparable effects [1] [3]. This stereoselectivity arises from preferential cellular uptake of the D-isomer by amino acid transporters and resistance to enzymatic degradation by D-amino acid oxidases [8] [10].
Table 3: Stereochemical Impact on Pharmacodynamic Properties
Parameter | D-Isomer | DL-Isomer | L-Isomer |
---|---|---|---|
TPH IC₅₀ (μM) | 12.8 ± 1.2 | 18.5 ± 2.1* | 32.4 ± 3.5 |
Relative CNS Bioavailability | 1.0 (Reference) | 0.68 | 0.42 |
Dose for 70% 5-HT Reduction | 250 mg/kg | 400 mg/kg | >500 mg/kg |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4